![molecular formula C8H7NS B14262081 3H-Thiireno[i]indolizine CAS No. 260552-19-0](/img/structure/B14262081.png)
3H-Thiireno[i]indolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Thiireno[i]indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are structurally related to indoles. The unique structure of this compound, which includes a thiirene ring fused to the indolizine core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Thiireno[i]indolizine can be achieved through several methods, including cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . One efficient strategy involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling has been explored to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3H-Thiireno[i]indolizine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive sites within the molecule, such as the thiirene and indolizine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3H-Thiireno[i]indolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-Thiireno[i]indolizine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes and receptors, modulating their function . For example, it may inhibit DNA topoisomerase I, leading to anticancer effects .
Comparison with Similar Compounds
Indolizine: A structurally related compound with similar biological activities.
Indole: Another related compound known for its diverse biological properties.
Thiazinoindolizine: A compound with a thiazine ring fused to the indolizine core, exhibiting unique chemical and biological properties.
Uniqueness: 3H-Thiireno[i]indolizine is unique due to the presence of the thiirene ring, which imparts distinct chemical reactivity and biological activity compared to other indolizine derivatives .
Properties
CAS No. |
260552-19-0 |
|---|---|
Molecular Formula |
C8H7NS |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
3H-thiireno[2,3-i]indolizine |
InChI |
InChI=1S/C8H7NS/c1-2-5-9-6-3-7-8(9,4-1)10-7/h1-5H,6H2 |
InChI Key |
VZPPTUMFTFQOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3(N1C=CC=C3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


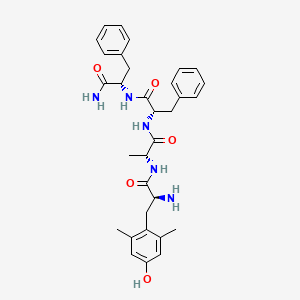
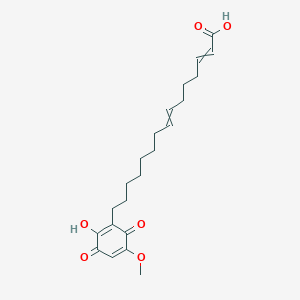
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
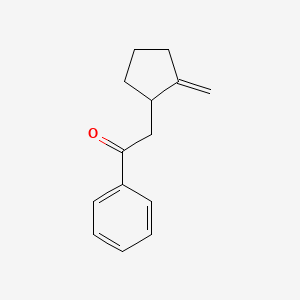

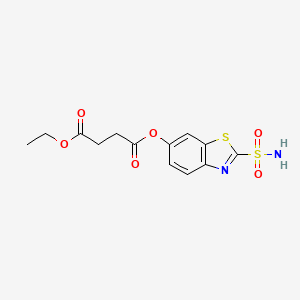
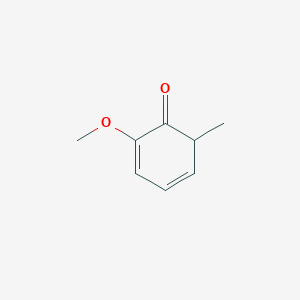
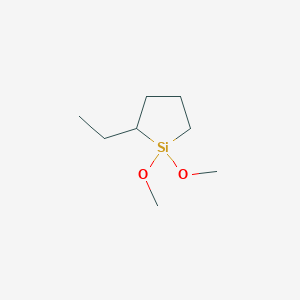
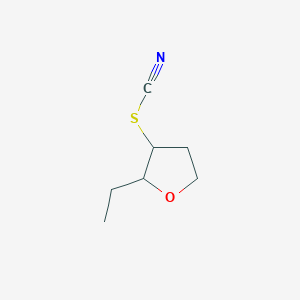
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)

